Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate
Description
Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate is a heterocyclic compound featuring a 4-oxo-thiazolidinone core linked via an acetyl-amino group to an ethyl benzoate ester. The 4-thiazolidinone moiety is a well-documented pharmacophore with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound is synthesized through cyclization reactions involving thiourea derivatives or via coupling of thiazolidinone precursors with benzoic acid esters .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[[2-(4-oxo-1,3-thiazol-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-2-20-14(19)9-3-5-10(6-4-9)15-11(17)7-13-16-12(18)8-21-13/h3-6H,2,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQHJACMFQWARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=NC(=O)CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate typically involves the reaction of 4-oxo-4,5-dihydro-1,3-thiazol-2-ylacetic acid with ethyl 4-aminobenzoate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.
Chemical Reactions Analysis
Condensation and Cyclization Reactions
The thiazole ring and acetylamino group participate in condensation reactions. A key synthesis step involves reacting thiazole derivatives with acylating agents to form acetylamino linkages. For example:
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Thiazole ring formation : Cyclization of precursors under Lewis acid catalysis (e.g., ZnCl₂ or FeCl₃) enhances electrophilicity, facilitating ring closure.
-
Acylation : The acetylamino group reacts with electrophiles, such as acyl chlorides, forming substituted amides.
| Reaction Type | Conditions | Product |
|---|---|---|
| Cyclization | Lewis acids, 80–100°C | Thiazole ring stabilization |
| Acylation | Acyl chloride, base | N-acylated derivatives |
Hydrolysis Reactions
The ester and amide groups undergo hydrolysis under acidic or basic conditions:
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Ester hydrolysis : The ethyl benzoate moiety converts to carboxylic acid in NaOH/EtOH (reflux), yielding 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoic acid.
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Amide hydrolysis : Strong acids (e.g., HCl) or bases cleave the acetylamino bond, producing 4-aminobenzoic acid and thiazole acetic acid derivatives.
| Functional Group | Reagents | Outcome |
|---|---|---|
| Ester | 6M NaOH, ethanol, reflux | Carboxylic acid formation |
| Amide | 6M HCl, 100°C | Amine and acetic acid derivatives |
Nucleophilic Substitution
The thiazole ring’s sulfur and nitrogen atoms engage in nucleophilic substitutions:
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Electrophilic aromatic substitution : Bromination or nitration occurs at the thiazole ring’s C-5 position under HNO₃/H₂SO₄ or Br₂/FeBr₃.
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Ring-opening : Strong nucleophiles (e.g., hydrazine) attack the thiazole ring, leading to ring cleavage and formation of thioamide intermediates .
Redox Reactions
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Oxidation : The thiazole ring’s sulfur oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or meta-chloroperbenzoic acid (mCPBA).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative, altering bioactivity.
| Reaction | Reagents | Product |
|---|---|---|
| Oxidation | H₂O₂, acetic acid | Thiazole sulfoxide |
| Reduction | H₂, 10% Pd/C, ethanol | Thiazolidine analog |
Heterocyclic Functionalization
The compound serves as a scaffold for synthesizing hybrid heterocycles:
Scientific Research Applications
"Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate" is a chemical compound with the molecular formula and a molecular weight of 306.33696 . This compound is also identified by the CAS number 17823-28-8 . Research indicates that it can be synthesized through various methods and has a range of biological activities, making it a valuable structure for medicinal chemistry .
Chemical Properties
- Molecular Formula:
- Molecular Weight: 306.33696 g/mol
- IUPAC Name: this compound
- CAS Number: 17823-28-8
- SMILES Notation: [H]N(C1=NC(=O)CS1)C1=CC=C(C=C1)C(=O)OCC
Synthesis and Chemical Reactions
The compound is related to 4-thiazolidinones, a privileged scaffold in medicinal chemistry, synthesized through simple and complex pathways for biological studies .
Potential Applications
Although the search results do not explicitly detail the applications of this compound, the presence of a 4-thiazolidinone moiety suggests potential applications based on the known biological activities of similar compounds :
- Drug Discovery: Due to the variety of biological responses exhibited by 4-thiazolidinones, this compound may be a valuable structure in the creation and development of new medicinal molecules .
- Antibacterial Research: It can be used in the creation of antibacterial drugs because it contains a thiazole component, and new research has shown that certain benzothiazole-based chemicals have antibacterial capabilities .
- Anti-inflammatory Applications: Similar compounds have demonstrated effectiveness in reducing inflammation and pain in rat models, suggesting a potential application in anti-inflammatory drug development .
Mechanism of Action
The mechanism by which Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Thiazolidinone Derivatives
(a) Methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate
- Structure: Features a methyl ester and a hydroxyl group on the benzene ring, with a direct amino linkage to the thiazolidinone.
- Crystallography: Crystallizes with two independent molecules in the asymmetric unit, stabilized by intramolecular hydrogen bonds (O—H⋯O and N—H⋯O). The thiazolidinone ring adopts different dihedral angles (23.07°–48.17°) relative to the benzene ring, influencing molecular packing .
(b) N-(4-Isopropylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
- Structure: Contains a mercapto (-SH) group on the thiazolidinone and an isopropylphenyl acetamide side chain.
- Properties : The -SH group enhances reactivity (e.g., disulfide bond formation) but may reduce stability compared to the oxo derivative. The bulky isopropyl group could sterically hinder target binding .
(c) Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate
- Structure: Structural isomer of the target compound, with a mercapto group at position 2 of the thiazolidinone.
- Molecular Weight : 338.41 g/mol (vs. 308.42 g/mol for the target compound without mercapto).
Thiazole- and Thiadiazole-Based Analogs
(a) 1,3,4-Thiadiazole Derivatives
- Synthesis: Prepared via cyclization of 4-(4-bromophenyl)-4-oxo-but-2-enoic acid with thiourea or thioglycolate derivatives .
- Bioactivity: Exhibit antiviral and anticancer properties but lack the 4-thiazolidinone’s anti-inflammatory efficacy .
(b) Azo-Benzothiazole Benzoic Acids
- Structure : Incorporate azo (-N=N-) linkages between benzothiazole and benzoic acid groups.
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (K) | Key Functional Groups |
|---|---|---|---|---|
| Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate (Target) | C₁₄H₁₄N₂O₄S₂ | 338.41 | Not Reported | 4-oxo-thiazolidinone, ethyl ester |
| Methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate | C₁₁H₁₀N₂O₄S | 266.27 | 481–482 | Hydroxyl, methyl ester |
| N-(4-Isopropylphenyl)-2-(2-mercapto-4-oxo-thiazol-5-yl)acetamide | C₁₄H₁₆N₂O₂S₂ | 308.42 | Not Reported | Mercapto, isopropylphenyl |
Biological Activity
Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate, a compound with the molecular formula C14H14N2O4S and a molecular weight of 306.33696 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | [Not specified] |
| Molecular Formula | C14H14N2O4S |
| Molecular Weight | 306.33696 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values for this compound against selected bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
These results indicate that the compound is bactericidal at relatively low concentrations and may serve as a promising candidate for further development in treating infections caused by resistant bacterial strains .
The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of protein synthesis pathways and subsequent disruption of nucleic acid and peptidoglycan production in bacteria . This dual action contributes to its effectiveness as an antibacterial agent.
Case Studies and Research Findings
-
Case Study on Antibacterial Efficacy :
A study focused on the antibacterial efficacy of various thiazole derivatives found that this compound demonstrated superior activity against MRSA compared to standard antibiotics like ciprofloxacin . -
Biofilm Inhibition :
The compound also exhibited moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis. The Minimum Biofilm Inhibitory Concentration (MBIC) values were recorded as follows:These findings suggest that this compound could be effective in preventing biofilm formation, an important factor in chronic infections .Bacterial Strain MBIC (µg/mL) MRSA 62.216 - 124.432 Staphylococcus epidermidis 31.108 - 62.216
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous thiazolidinone derivatives are prepared by refluxing intermediates (e.g., substituted hydrazides or thioureas) with carbonyl-containing reagents in solvents like ethanol or DMSO. Reaction time (e.g., 3–18 hours), temperature (reflux), and stoichiometry (equimolar ratios) significantly impact yields. Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) is common, achieving yields of 65–85% depending on substituent reactivity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for esters, N-H stretches for amides).
- NMR : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 7–8 ppm, ester methyl groups at δ 1–1.5 ppm). ¹³C NMR resolves carbonyl carbons (e.g., thiazolidinone C=O at ~170 ppm).
- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Ensures purity and stoichiometric composition .
Q. What biological activities are associated with the 4-oxo-4,5-dihydro-1,3-thiazole pharmacophore in this compound?
- Answer : The thiazole core is linked to anti-inflammatory, antimicrobial, and anticancer properties. Hybrid molecules combining thiazolidinones with benzoate esters may enhance bioavailability or target specificity. For instance, similar compounds exhibit activity via inhibition of enzymes like cyclooxygenase or interaction with DNA .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular packing and non-covalent interactions in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., using a Bruker D8 VENTURE diffractometer) provides unit cell parameters (monoclinic systems, space group P2₁/c) and hydrogen-bonding networks. For example, intramolecular N–H⋯O and C–H⋯S interactions stabilize the conformation, while intermolecular π-π stacking or van der Waals forces dictate packing. Refinement with SHELXL (R values < 0.05) ensures accuracy .
Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?
- Answer :
- Substituent Modulation : Introducing electron-withdrawing groups (e.g., halogens) on aromatic rings can improve binding to hydrophobic enzyme pockets.
- Hybridization : Coupling with salicylate moieties (as in methyl 2-hydroxy-5-[(4-oxo-thiazol-2-yl)amino]benzoate) introduces hydrogen-bond donors for target engagement .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while glacial acetic acid catalyzes cyclization .
Q. How should researchers address contradictions in spectroscopic or crystallographic data during structural elucidation?
- Answer :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for expected shifts).
- Twinned Crystals : Use SHELXL’s twin refinement tools for ambiguous diffraction patterns.
- Disordered Atoms : Apply restraints or isotropic displacement parameters during refinement .
Q. What are the challenges in refining high-resolution crystallographic data for polymorphic forms?
- Answer : Polymorphs may exhibit subtle differences in unit cell dimensions (e.g., a = 4.7787 Å vs. 13.6111 Å) or hydrogen-bonding motifs. High-resolution data (e.g., synchrotron sources) and robust refinement protocols (SHELXL’s least-squares matrix) are critical. Thermal ellipsoid analysis can distinguish dynamic disorder from static crystal defects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
